molecular formula C26H23N5O3 B12120216 2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12120216
M. Wt: 453.5 g/mol
InChI Key: YDDRCAMFMUYYMM-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The compound’s structure includes a pyrroloquinoxaline core, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrroloquinoxaline core, followed by the introduction of the benzyl and dimethoxyphenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with different functional groups, while substitution reactions can introduce new substituents to the pyrroloquinoxaline core.

Scientific Research Applications

2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: The compound’s biological activity makes it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

    Industry: It can be used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.

    Indole derivatives: Indole-based compounds have a similar heterocyclic structure and are known for their diverse pharmacological properties.

    Benzimidazole derivatives: These compounds also contain a fused heterocyclic ring system and have various therapeutic applications.

Uniqueness

2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets

Properties

Molecular Formula

C26H23N5O3

Molecular Weight

453.5 g/mol

IUPAC Name

2-amino-N-benzyl-1-(2,5-dimethoxyphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C26H23N5O3/c1-33-17-12-13-21(34-2)20(14-17)31-24(27)22(26(32)28-15-16-8-4-3-5-9-16)23-25(31)30-19-11-7-6-10-18(19)29-23/h3-14H,15,27H2,1-2H3,(H,28,32)

InChI Key

YDDRCAMFMUYYMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CC=C5)N

Origin of Product

United States

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